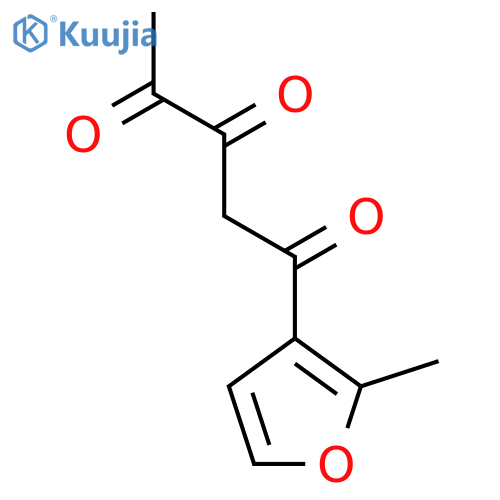Cas no 1567123-84-5 (1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

1567123-84-5 structure
商品名:1-(2-methylfuran-3-yl)pentane-1,3,4-trione
1-(2-methylfuran-3-yl)pentane-1,3,4-trione 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylfuran-3-yl)pentane-1,3,4-trione
- EN300-1125360
- 1567123-84-5
-
- インチ: 1S/C10H10O4/c1-6(11)9(12)5-10(13)8-3-4-14-7(8)2/h3-4H,5H2,1-2H3
- InChIKey: TYBMSNPWUSHGDI-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)C(CC(C(C)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 194.05790880g/mol
- どういたいしつりょう: 194.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 64.4Ų
1-(2-methylfuran-3-yl)pentane-1,3,4-trione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125360-1.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-1125360-10.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 10g |
$3131.0 | 2023-05-24 | ||
| Enamine | EN300-1125360-10g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 10g |
$1778.0 | 2023-10-26 | |
| Enamine | EN300-1125360-0.05g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1125360-2.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1125360-5.0g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-1125360-0.25g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1125360-1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1125360-0.1g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1125360-0.5g |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione |
1567123-84-5 | 95% | 0.5g |
$397.0 | 2023-10-26 |
1-(2-methylfuran-3-yl)pentane-1,3,4-trione 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1567123-84-5 (1-(2-methylfuran-3-yl)pentane-1,3,4-trione) 関連製品
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
